molecular formula C13H10N2S B1268486 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile CAS No. 37071-20-8

2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile

Cat. No. B1268486
CAS RN: 37071-20-8
M. Wt: 226.3 g/mol
InChI Key: KMUDCZOBMKTNNP-UHFFFAOYSA-N
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Description

The compound 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile is a thiophene derivative that has attracted attention due to its structural complexity and potential pharmacological activities. It serves as a core structure for the synthesis of various derivatives with potential applications in medicinal chemistry and material science.

Synthesis Analysis

This compound can be synthesized through multiple methods, including the Gewald synthesis technique, which involves the reaction of ketones, malononitrile, a mild base, and sulfur powder. Another method involves aromatic nucleophilic substitution reactions for introducing various functional groups to the core structure, demonstrating the versatility of this compound in chemical synthesis (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-amino-4-(2-naphthalyl)­thiophene-3-carbo­nitrile, a closely related compound, was elucidated using NMR and X-ray diffraction techniques, revealing that the naphthalene and thiophene rings are nearly perpendicular to one another, highlighting the compound's conformational attributes (Çoruh et al., 2005).

Chemical Reactions and Properties

2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile serves as a precursor for the synthesis of diverse derivatives, including Schiff bases and thioxo derivatives, which are subsequently screened for various biological activities. Its reactivity with chloro and bromoalkyl reagents was studied, showing the compound's utility in generating pharmacologically relevant derivatives (Rashad et al., 2010).

Physical Properties Analysis

Experimental and quantum chemical calculations were performed on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile to understand its physical properties, including its electronic structure and potential non-linear optical (NLO) properties. Such studies contribute to our understanding of the compound's physical characteristics and its potential applications in material science (Oturak et al., 2017).

Chemical Properties Analysis

The chemical properties of 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile derivatives have been extensively explored through synthetic routes that yield novel thiophene and thienopyrimidine derivatives. These routes often involve multi-step reactions, cyclodehydration processes, and the exploration of the compound's reactions with various organic reagents to synthesize compounds with potential anti-avian influenza virus (H5N1) activity, demonstrating the chemical versatility and application potential of this compound (Rashad et al., 2010).

Scientific Research Applications

Antiviral Activity

2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile has been utilized in the synthesis of derivatives with significant antiviral properties. Notably, some of these derivatives demonstrated effectiveness against the H5N1 virus, as confirmed through plaque reduction assays on MDCK cells (Rashad et al., 2010).

Anti-Inflammatory Potential

This compound has also been involved in the synthesis of thieno[2,3-d]pyrimidine derivatives, some of which showed potential anti-inflammatory activities. This was demonstrated particularly in the carrageenan test, highlighting its applicability in developing anti-inflammatory agents (Rashad et al., 2005).

Quantum Chemical Studies

Quantum chemical calculations and experimental methodologies have been applied to derivatives of this compound. These studies provide insights into the structural characteristics and potential applications in various fields, including material science (Oturak et al., 2017).

Synthesis of Schiff Bases

It has been used in the synthesis of novel Schiff bases. These bases have been evaluated for their antimicrobial activities, showing significant potential in the development of new antibacterial agents (Puthran et al., 2019).

Development of Disperse Dyes

This compound serves as a precursor in the synthesis of azo benzo[b]thiophene derivatives, which are applied as disperse dyes. These dyes have shown good coloration and fastness properties on polyester, indicating its utility in textile industries (Sabnis & Rangnekar, 1989).

Antifungal Activities

Research has also been conducted on 2-[(arylidene)amino]-4,5-cycloalkyl[b]thiophene-3-carbonitrile derivatives, with some demonstrating in vitro antifungal activities. This suggests its role in developing treatments for fungal infections (Scotti et al., 2012).

properties

IUPAC Name

2-amino-4,5-dihydrobenzo[e][1]benzothiole-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-7-10-12-9-4-2-1-3-8(9)5-6-11(12)16-13(10)15/h1-4H,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUDCZOBMKTNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346763
Record name 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile

CAS RN

37071-20-8
Record name 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile
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Citations

For This Compound
5
Citations
AE Rashad, AH Shamroukh, RE Abdel-Megeid… - European journal of …, 2010 - Elsevier
Several derivatives containing dihydronaphtho, naphtho[2,1-b]thiophene and thieno[2,3-d]pyrimidine ring systems were prepared starting from 2-amino-4,5-dihydronaphtho[2,1-b]…
Number of citations: 125 www.sciencedirect.com
AE Rashad, OA Heikal… - … Journal of Main …, 2005 - Wiley Online Library
Several derivatives containing the thieno[2,3‐d]pyrimidine system were prepared starting from 2‐amino‐4,5‐dihydronaphtho[2,1‐b]thiophene‐1‐carbonitrile (1). In particular, the …
Number of citations: 69 onlinelibrary.wiley.com
A Singh, G Singh, PMS Bedi - Journal of Heterocyclic …, 2020 - Wiley Online Library
Despite a significant work that has been done on thiophene, continuous efforts are still being made by the researchers to identify novel heterocyclic compounds with potential …
Number of citations: 32 onlinelibrary.wiley.com
M Tolba, A El-Dean, M Ahmed… - Current Chemistry …, 2022 - m.growingscience.com
Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times. As …
Number of citations: 52 m.growingscience.com
R Mishra, I Tomar - International journal of pharmaceutical …, 2011 - researchgate.net
Pyrimidine nucleus is one of the most important heterocycles exhibiting remarkable pharmacological activities. The present review provides a broad view of the biological and medicinal …
Number of citations: 54 www.researchgate.net

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